molecular formula C12H8F4N2 B1393087 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine CAS No. 1214330-14-9

5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1393087
CAS No.: 1214330-14-9
M. Wt: 256.2 g/mol
InChI Key: JXMCCSIYCDFEPJ-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in various fields of scientific research. This compound features a pyridine ring substituted with a fluorophenyl group and a trifluoromethyl group, making it a valuable molecule in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as copper or silver salts, under specific reaction conditions . The fluorophenyl group is usually introduced via a cross-coupling reaction, such as Suzuki or Heck coupling, using appropriate palladium catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions, utilizing optimized conditions for the introduction of the trifluoromethyl and fluorophenyl groups. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine
  • 5-(2-Bromophenyl)-3-(trifluoromethyl)pyridin-2-amine
  • 5-(2-Methylphenyl)-3-(trifluoromethyl)pyridin-2-amine

Uniqueness

5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine is unique due to the presence of the fluorine atom in the phenyl ring, which significantly influences its chemical reactivity and biological activity. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various research applications.

Biological Activity

5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound characterized by the presence of fluorine and trifluoromethyl groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C11H8F4N2
  • Molecular Weight : 246.19 g/mol
  • CAS Number : 1214333-77-3

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets. Additionally, the fluorine substituents may influence binding affinity through electronic effects.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a related compound showed an inhibition rate of 65% against Escherichia coli at a concentration of 250 µM after 72 hours .

CompoundTarget OrganismInhibition Rate (%)Concentration (µM)Duration (h)
Compound AE. coli6525072
Compound BStaphylococcus aureus6725072

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cell lines. One study reported an IC50 value of 40.54 µg/mL for A549 lung cancer cells, indicating notable cytotoxicity . The presence of specific substituents on the phenyl ring appears to enhance these activities.

Cell LineIC50 (µg/mL)Reference
A549 (Lung)40.54
Caco-2 (Colon)29.77

Neuroprotective Effects

Compounds containing trifluoromethyl groups have been associated with neuroprotective effects, particularly in models of neurodegenerative diseases. Studies suggest that these compounds can inhibit acetylcholinesterase (AChE), which is crucial for maintaining neurotransmitter levels in the brain .

Case Studies

  • Inhibition of Acetylcholinesterase : A study evaluated the AChE inhibitory activity of several pyridine derivatives, including those with trifluoromethyl groups. The results indicated that these compounds significantly reduced AChE activity, suggesting potential applications in treating Alzheimer's disease .
  • Antiviral Activity : Research has shown that similar compounds exhibit antiviral properties against Zika virus and Dengue virus, with effective concentrations reported as low as 1.4 µM . This highlights the versatility of trifluoromethyl-containing compounds in therapeutic applications.

Properties

IUPAC Name

5-(2-fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F4N2/c13-10-4-2-1-3-8(10)7-5-9(12(14,15)16)11(17)18-6-7/h1-6H,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMCCSIYCDFEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(N=C2)N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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